

# Sulopenem vs ciprofloxacin uncomplicated UTI

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

Get Quote

## Efficacy and Safety at a Glance

| Parameter                                                        | Sulopenem<br>etzadroxil/probenecid | Ciprofloxacin | Notes & Context                                                                                 |
|------------------------------------------------------------------|------------------------------------|---------------|-------------------------------------------------------------------------------------------------|
| Overall Success<br>(Combined mMITT<br>Population) [1]            | 65.6%                              | 67.9%         | Met statistical non-inferiority                                                                 |
| Ciprofloxacin-<br>Susceptible Pathogens<br>(mMITT-S) [1] [2]     | 66.8%                              | 78.6%         | Did not meet non-inferiority;<br>driven by higher<br>asymptomatic bacteriuria<br>with sulopenem |
| Ciprofloxacin-Non-<br>Susceptible Pathogens<br>(mMITT-R) [1] [2] | 62.6%                              | 36.0%         | Demonstrated <b>statistical<br/>superiority</b> ( $p < 0.001$ )                                 |
| Common Adverse<br>Event (Diarrhea) [1] [2]                       | 12.4%                              | 2.5%          | More frequent with<br>sulopenem                                                                 |

## Detailed Experimental Protocols

The data in the summary table primarily comes from the SURE-1 Phase 3 clinical trial. Here is a detailed breakdown of its methodology for professional evaluation [1] [2].

- **Trial Design:** A prospective, randomized, multicenter, **double-blind, double-dummy** study conducted from August 2018 to January 2020.
- **Patient Population:** The study enrolled 1,671 adult women with uUTI, defined by a positive urinalysis and at least two symptoms (e.g., dysuria, frequency, urgency). The primary efficacy analysis was performed on the **microbiological Modified Intent-to-Treat (mMITT)** population, which included patients with baseline urine cultures positive for Enterobacterales or *Staphylococcus saprophyticus* ( $\geq 10^5$  CFU/mL).
- **Interventions:** Patients were randomized 1:1 to receive either:
  - **Oral sulopenem etzadroxil 500 mg/probenecid 500 mg** twice daily for 5 days, or
  - **Oral ciprofloxacin 250 mg** twice daily for 3 days. To maintain blinding, both regimens included a matched placebo.
- **Primary Endpoint: Overall success** at the Test-of-Cure visit (Day 12), defined as a combination of clinical resolution of symptoms and microbiologic eradication ( $< 10^3$  CFU/mL of the baseline uropathogen).
- **Statistical Analysis:** A hierarchical testing strategy was used:
  - **Superiority** of **sulopenem** vs. ciprofloxacin was tested in the pre-specified mMITT population with ciprofloxacin-**non-susceptible** baseline pathogens (mMITT-R).
  - **Non-inferiority** (with a -10% margin) was tested in the population with ciprofloxacin-**susceptible** pathogens (mMITT-S).

## Mechanisms of Action and Resistance

Understanding the distinct mechanisms of action is key to interpreting the clinical data, especially regarding resistance.



[Click to download full resolution via product page](#)

*Diagram: Comparison of Antibacterial Mechanisms and Resistance. QRDR: Quinolone Resistance-Determining Regions.*

The differing mechanisms explain the clinical efficacy profile [3] [4]:

- **Sulopenem's stability against many β-lactamases** makes it effective against ESBL-producing pathogens, a common source of resistance to other antibiotics.
- **Ciprofloxacin resistance** is often mediated by chromosomal mutations, which can be selected for rapidly, even during a single course of treatment.

## The Context of Ciprofloxacin Resistance

The superior performance of **sulopenem** against non-susceptible pathogens is highly relevant given the rising global rates of ciprofloxacin resistance.

- **Growing Resistance:** Surveillance studies show concerning trends. One study in Brazil reported *E. coli* ciprofloxacin resistance rates reaching **36% in 2014** [5]. A 2023 U.S. study found that gut carriage of ciprofloxacin-resistant *E. coli* in women increased from **14.2% to 19.8% between 2015 and 2021**, despite a reduction in ciprofloxacin prescriptions [6].
- **Co-resistance:** Alarming, these ciprofloxacin-resistant isolates are increasingly co-resistant to **third-generation cephalosporins**, further limiting treatment options [6].

## Research Implications and Future Directions

For researchers and drug developers, the data on **sulopenem** highlights several key points:

- **Targeted Indication:** **Sulopenem's** primary value lies in treating uUTIs caused by **multidrug-resistant (MDR) Gram-negative pathogens**, particularly ciprofloxacin-non-susceptible and ESBL-producing Enterobacterales [7] [3] [8].
- **Stewardship Role:** As an oral penem, it offers a **step-down therapy** from intravenous carbapenems, aligning with antimicrobial stewardship goals and potentially reducing hospitalizations [7] [3].
- **Safety Profile:** The significantly higher incidence of diarrhea with **sulopenem** requires consideration and should be monitored in future studies [1] [3].
- **Ongoing Development:** While approved for uUTIs (October 2024), its efficacy in complicated UTIs and other infections is still under evaluation. The optimal use strategy within hospital formularies will be defined by future research and stewardship programs [3] [9].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Sulopenem or Ciprofloxacin for the Treatment of ... [pubmed.ncbi.nlm.nih.gov]
2. Sulopenem or Ciprofloxacin for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

3. Sulopenem: An Intravenous and Oral Penem for the ... [pubmed.ncbi.nlm.nih.gov]
4. Fluoroquinolone resistance in urinary tract infections [pmc.ncbi.nlm.nih.gov]
5. CIPROFLOXACIN RESISTANCE PATTERN AMONG ... [pmc.ncbi.nlm.nih.gov]
6. Increase in the community circulation of ciprofloxacin ... [nature.com]
7. The Role of Sulopenem in the Treatment of Uncomplicated ... [pmc.ncbi.nlm.nih.gov]
8. In vitro activity of sulopenem and comparator agents ... [sciencedirect.com]
9. Oral sulopenem for uncomplicated urinary tract infection ... [urologytimes.com]

To cite this document: Smolecule. [Sulopenem vs ciprofloxacin uncomplicated UTI]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544220#sulopenem-vs-ciprofloxacin-uncomplicated-uti>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)